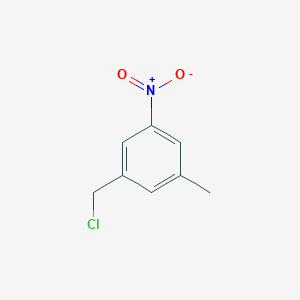
1-(Chloromethyl)-3-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methylbenzyl chloride to introduce the nitro group. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts such as zinc chloride to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Products such as 1-(Hydroxymethyl)-3-methyl-5-nitrobenzene or 1-(Aminomethyl)-3-methyl-5-nitrobenzene.
Reduction: 1-(Chloromethyl)-3-methyl-5-aminobenzene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Research into its derivatives for pharmaceutical applications, including potential antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-methyl-5-nitrobenzene involves its functional groups:
Chloromethyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Nitro Group: Can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Methyl-4-nitrobenzyl chloride: Similar but with the nitro group in a different position, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 |
Clave InChI |
MTALQFYHWVCHEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





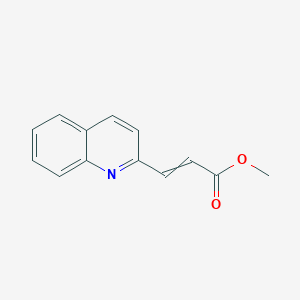
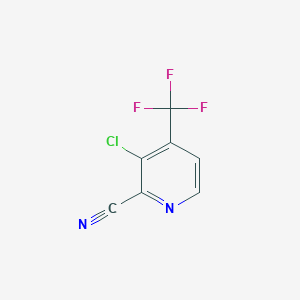

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

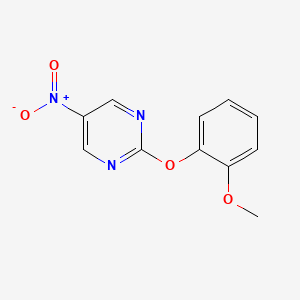
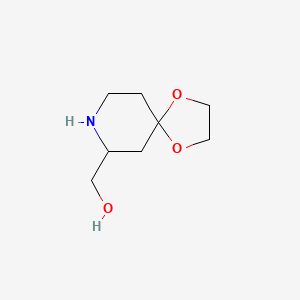

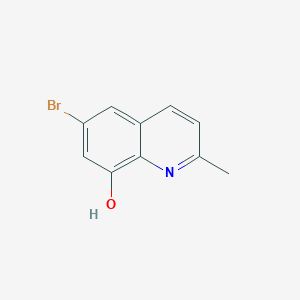
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
